molecular formula C19H30N2 B10886816 1-[1-(2-Methylbenzyl)piperidin-4-yl]azepane

1-[1-(2-Methylbenzyl)piperidin-4-yl]azepane

Cat. No.: B10886816
M. Wt: 286.5 g/mol
InChI Key: VMDLIFRQLWRGLP-UHFFFAOYSA-N
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Description

1-[1-(2-METHYLBENZYL)-4-PIPERIDYL]AZEPANE is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-methylbenzyl group and an azepane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(2-METHYLBENZYL)-4-PIPERIDYL]AZEPANE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperidine with 2-methylbenzyl chloride, followed by cyclization to form the azepane ring. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[1-(2-METHYLBENZYL)-4-PIPERIDYL]AZEPANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidines and azepanes.

Scientific Research Applications

1-[1-(2-METHYLBENZYL)-4-PIPERIDYL]AZEPANE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[1-(2-METHYLBENZYL)-4-PIPERIDYL]AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-[1-(2-METHYLBENZYL)-4-PIPERIDYL]AZEPANE can be compared with other piperidine derivatives, such as:

    1-Benzylpiperidine: Similar in structure but lacks the azepane ring, leading to different chemical properties and applications.

    1-(2-Methylphenyl)piperidine: Contains a similar aromatic substitution but differs in the position of the methyl group, affecting its reactivity and biological activity.

    1-(4-Piperidyl)azepane: Shares the azepane ring but has different substituents on the piperidine ring, resulting in unique chemical and biological properties.

Properties

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C19H30N2/c1-17-8-4-5-9-18(17)16-20-14-10-19(11-15-20)21-12-6-2-3-7-13-21/h4-5,8-9,19H,2-3,6-7,10-16H2,1H3

InChI Key

VMDLIFRQLWRGLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCCCCC3

Origin of Product

United States

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